

Application Note: ADMET Polymerization of Divinyl Glycol Monomers

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Compound of Interest

Compound Name: *1,5-Hexadiene-2,3-diol*

CAS No.: 224294-66-0

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Precision Synthesis of Functionalized Polyolefins via Acyclic Diene Metathesis

Executive Summary

This guide details the protocol for the Acyclic Diene Metathesis (ADMET) polymerization of divinyl glycol monomers. Unlike chain-growth polymerizations, ADMET is a step-growth polycondensation driven by the release of a volatile condensate (ethylene).[1]

The primary challenge in polymerizing divinyl glycols lies in the compatibility of the catalytic system with the oxygen-rich backbone. While modern Ruthenium alkylidenes (Grubbs-type) are tolerant of functional groups, free hydroxyls can coordinate to the metal center, retarding propagation or inducing decomposition. Therefore, this protocol utilizes acetal-protected divinyl glycol monomers (e.g., isopropylidene-protected carbohydrate dienes) to synthesize precision linear polymers, followed by post-polymerization deprotection to reveal the hydrophilic polyol backbone.

Key Applications:

- Biomedical: Synthesis of biocompatible, degradable polyester-mimics.

- Membranes: High-precision hydrophilic/hydrophobic block copolymers.
- Model Polymers: Precision synthesis of ethylene-vinyl alcohol (EVOH) copolymers with exact branch frequencies.

Scientific Principles & Reaction Mechanism

The ADMET Mechanism

ADMET is an equilibrium-controlled condensation. To achieve high molecular weight (

), the reaction must be driven to completion by the continuous removal of the ethylene byproduct.[2] The degree of polymerization (

) is governed by the Carothers Equation:

Where

is the conversion of functional groups.[3] To achieve a

, conversion must exceed 99%. This necessitates high vacuum (<100 mTorr) and vigorous agitation to overcome mass transfer limitations of ethylene diffusion in the viscous melt.

Catalyst Selection Strategy

For oxygenated monomers, Ruthenium-based catalysts are superior to Molybdenum/Tungsten systems due to higher functional group tolerance.

Catalyst	Characteristics	Suitability for Divinyl Glycols
Grubbs 1st Gen (G1)	High activity, lower thermal stability.	Low. Sensitive to steric bulk and oxygen coordination.
Grubbs 2nd Gen (G2)	N-Heterocyclic Carbene (NHC) ligand increases stability and activity.	High. Excellent for sterically demanding monomers.
Hoveyda-Grubbs 2nd Gen (HG2)	Thermally robust, phosphine-free.	Optimal. Best for long reaction times at elevated T (>60°C).

Recommendation: Use Hoveyda-Grubbs 2nd Generation (HG2) for maximum molecular weight and thermal stability during the high-viscosity late stages of polymerization.

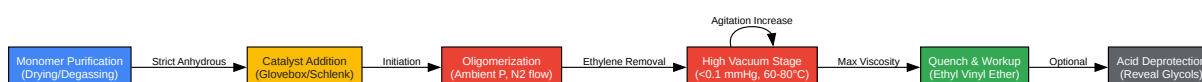
Experimental Protocol

Materials & Pre-requisites

- Monomer: 1,2-O-Isopropylidene-3,4-di-O-undecenyl-D-ribose (Representative protected divinyl glycol). Purity >99.5% is critical; trace monovinyl impurities act as chain terminators.
- Catalyst: Hoveyda-Grubbs 2nd Gen (HG2).
- Inhibitor: 1,4-Benzoquinone (to prevent olefin isomerization).
- Solvent: None (Bulk polymerization is preferred). Anhydrous Toluene/DCM for catalyst delivery only.

Workflow Diagram

The following diagram outlines the critical path from monomer preparation to isolated polymer.



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Figure 1: ADMET Polymerization Workflow. The critical step is the transition from Oligomerization to High Vacuum to drive the equilibrium.

Step-by-Step Procedure

Phase 1: Preparation (Glovebox/Schlenk Line)

- Monomer Drying: Dry the divinyl monomer over CaH

and distill under reduced pressure. Store over 4Å molecular sieves in a glovebox.

- Catalyst Stock: Prepare a stock solution of HG2 catalyst in anhydrous DCM or Toluene (approx. 10 mg/mL).
 - Target Loading: 0.5 to 1.0 mol% relative to monomer.

Phase 2: Oligomerization (The "Pre-Polymer" Stage)

Goal: Build initial molecular weight without splashing monomer into the vacuum line.

- Load 1.0 g (approx. 2-3 mmol) of monomer into a 25 mL Schlenk flask equipped with a heavy-duty magnetic stir bar.
- Add the catalyst solution via syringe under Argon flow.
- Step A (Ambient Pressure): Stir at 35-45°C under a slow flow of Argon for 2 hours.
 - Observation: Evolution of ethylene gas (bubbling) indicates initiation. Viscosity will increase slightly.

Phase 3: High Vacuum Polymerization

Goal: Drive the Carothers equilibrium to high

- Step B (Vacuum Ramp): Slowly apply vacuum over 30 minutes to prevent bumping. Target pressure: 10-20 mmHg.
- Step C (Full Vacuum): Connect to a high-vacuum line (<0.1 mmHg).
- Increase temperature to 60-80°C.
 - Note: If the monomer has a high melting point, ensure $T >$
- Agitation: Maximize stirring speed. As viscosity increases, the stir bar may seize. If this occurs, switch to an overhead mechanical stirrer or increase temperature slightly (max 90°C) to lower viscosity.

- Duration: Maintain conditions for 24-72 hours depending on target MW.

Phase 4: Termination & Workup

- Cool the reaction to room temperature.
- Release vacuum under Argon.
- Dissolve the solid/gum in a minimum amount of DCM or THF (approx. 5-10 mL).
- Quench: Add 0.5 mL Ethyl Vinyl Ether. Stir for 30 minutes.
 - Mechanism:[4] The vinyl ether undergoes metathesis with the active Ru-carbene, capping the polymer chain and deactivating the catalyst.
- Precipitation: Drop the polymer solution slowly into 200 mL of cold Methanol (or Hexane, depending on polymer polarity).
- Filter and dry under vacuum at 40°C overnight.

Phase 5: Deprotection (Optional)

To reveal the free hydroxyl groups (divinyl glycol backbone):

- Dissolve polymer in THF/Water (4:1).
- Add Trifluoroacetic acid (TFA) or HCl (1M).
- Stir at room temperature for 12 hours.
- Dialyze against water to remove acid and salts.

Characterization & Data Analysis

NMR Spectroscopy (¹H, ¹³C)

- Olefin Isomerization: Check the internal olefin region (5.3 - 5.6 ppm). ADMET typically produces a mix of cis/trans (approx 20:80).
 - Validation: Disappearance of terminal vinyl protons (5.0, 5.8 ppm) confirms conversion.

- End-Group Analysis: If

is < 10 kDa, terminal olefin signals may be visible. Use integration to calculate absolute

.

Gel Permeation Chromatography (GPC)

- Solvent: THF (for protected) or DMF/LiBr (for deprotected).

- Target Metrics:

- : 10,000 - 50,000 g/mol .

- Dispersity (

-): 1.5 - 2.0 (Theoretical limit for step-growth is 2.0).

Thermal Analysis (DSC)

- Protected Polymer: Generally amorphous with low

.

- Deprotected Polymer: Strong hydrogen bonding often results in semi-crystallinity and significantly higher

and

.

Troubleshooting: The Self-Validating System

Symptom	Root Cause	Corrective Action
Low Molecular Weight ()	Incomplete ethylene removal.	Check vacuum seals (<0.1 mmHg essential). Reduce film thickness/increase stirring.
Broad Dispersity ()	Side reactions or branching.	Add 1,4-benzoquinone to suppress isomerization. Lower reaction temperature.
Catalyst Decomposition (Color change to black)	Oxygen/Moisture leak or impure monomer.	Re-dry monomer over CaH . Ensure Schlenk lines are flame-dried.
Insoluble Gel Formation	Crosslinking.	Monomer may contain tri-vinyl impurities. Verify monomer purity via HPLC/GC.

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